cis-DL-Pinonic acid

Übersicht

Beschreibung

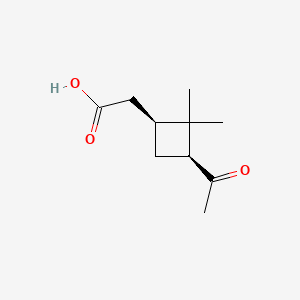

cis-DL-Pinonic acid is a monocarboxylic acid with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . It is a key intermediate oxidation product of α-pinene, a significant monoterpene compound in biogenic emission processes that influence the atmosphere . The compound features a hydrophilic carboxyl group and a hydrophobic hydrocarbon backbone, making it an important tracer of α-pinene chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-DL-Pinonic acid can be synthesized through the oxidation of α-pinene. The oxidation process typically involves the use of oxidizing agents such as ozone or hydroxyl radicals under controlled conditions . The reaction conditions often include specific temperature and pressure settings to ensure the efficient conversion of α-pinene to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, are common in industrial production .

Analyse Chemischer Reaktionen

Acid-Catalyzed Reactions

cis-Pinonic acid can undergo acid-catalyzed reactions under highly acidic conditions, leading to isomerization . When cis-pinonic acid is aged in highly acidic conditions, the chromatograms reveal chemical changes driven by acid catalysis . In highly acidic conditions, cis-pinonic acid can isomerize to trans-pinonic acid . Cis-pinonic acid forms homoterpenyl methyl ketone .

Oxidation by Hydroxyl Radicals

Aqueous-phase oxidation of cis-pinonic acid by hydroxyl radicals (OH) has been studied under acidic and basic conditions . The reaction rate coefficients of CPA with OH were measured to be 3.6 ± 0.3 × 10^9 M–1 s–1 (pH 2) and 3.0 ± 0.3 × 10^9 M–1 s–1 (pH 10), indicating that the lifetimes of CPA in the atmosphere are most likely independent of the aqueous-phase pH .

LC-ESI/MS/MS was also used to tentatively identify the CPA oxidation products. Formation of carboxylic acids with molecular weight (MW) 216 Da (most likely C10H16O5) and MW 214 Da (C10H14O5) was confirmed with LC-ESI/MS/MS . When the initial CPA concentration was increased from 0.3 to 10 mM, formation of additional products was observed with MW 188, 200, 204, and 232 Da . Hydroperoxy, hydroxyl, and carbonyl-substituted CPA derivatives were tentatively identified among the products .

Photolysis

Cis-Pinonic acid possesses a carbonyl and a carboxyl group . The presence of the carbonyl group makes cis-pinonic acid photolyzable . The major photolysis pathway of cis-pinonic acid leads to its structural isomer, 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, formed by the Norrish type II splitting that opens the cyclobutane ring of cis-pinonic acid .

The table below summarizes the molecular formulas, detection methods, and mechanisms of cis-pinonic acid photolysis products :

| Molecular Formula (Nominal Mass, Da) | Detection Method | Mechanism |

|---|---|---|

| C6H10O2 (114) | GC–CIMS, HPLC–ESI-MS | Ring opening |

| C8H14O2 (142) | GC–CIMS, HPLC–ESI-MS | Norrish-I |

| C8H12O3 (156) | HPLC–ESI-MS | Norrish-I, Norrish-II |

| C9H16O2 (156) | HPLC–ESI-MS | Norrish-I |

| C8H12O4 (172) | HPLC–ESI-MS | Norrish-I |

| C8H14O4 (174) | HPLC–ESI-MS | Norrish-I |

| C10H16O3 (184) | GC–CIMS, HPLC–ESI-MS | Norrish-II, major product |

Reactions with Amines

Cis-Pinonic acid can be transformed into derivatives using substituted amines . Oxalyl chloride (COCl2) reacts with the carboxylic acid group in cis-pinonic acid to afford the acyl chloride . The 1° amine from benzylamine and thiophene-2- ethylamine perform nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

Secondary Organic Aerosols (SOA) Formation

Cis-DL-pinonic acid plays a significant role in the formation of secondary organic aerosols (SOA) from the oxidation of terpenes like α-pinene. Studies have shown that under acidic conditions, cis-pinonic acid can undergo transformations that affect the optical properties of these aerosols. For instance, it has been observed that cis-pinonic acid can form chromophores when aged in highly acidic environments, contributing to the browning of SOA, which is a critical factor in atmospheric chemistry and climate modeling .

Analytical Applications

Detection and Analysis in Ambient Aerosols

this compound has been utilized in analytical methods for detecting fatty acids and other compounds in ambient PM2.5 aerosols. A non-derivatization analytical method has been developed to quantify cis-pinonic acid along with other fatty acids, highlighting its relevance in environmental monitoring and air quality assessment .

Organic Synthesis

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives through reactions such as aldol condensation and isomerization. For example, cis-pinonic acid can react under acidic conditions to yield different ketones that may have further applications in organic synthesis .

Case Studies

-

Photolysis Studies

Research has demonstrated that cis-pinonic acid undergoes direct photolysis when exposed to UV radiation (280–400 nm). This process leads to the formation of reactive species that can participate in further chemical reactions, indicating its potential role in photochemical processes in the atmosphere . -

Radical Chemistry Applications

This compound has been studied for its radical chemistry, particularly in synthesizing pinononic acids from α-pinene. This method showcases a high yield and highlights its utility as a building block for more complex organic molecules .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of cis-DL-Pinonic acid involves its role as an intermediate in the oxidation of α-pinene. The compound undergoes various chemical transformations, including photolysis and oxidation, leading to the formation of secondary organic aerosols . These reactions are driven by the dynamics on the lowest triplet excited state of the compound and its derivatives .

Vergleich Mit ähnlichen Verbindungen

Pinonic Acid: Another oxidation product of α-pinene with similar chemical properties.

Pinic Acid: A related compound that also undergoes oxidation and photolysis reactions.

Uniqueness: cis-DL-Pinonic acid is unique due to its specific structural configuration and its role as a key intermediate in the oxidation of α-pinene. Its ability to undergo Norrish type II isomerization and form limononic acid distinguishes it from other similar compounds .

Biologische Aktivität

cis-DL-Pinonic acid, a bicyclic monoterpene derivative, is primarily known for its role as an oxidation product of α-pinene. This compound has garnered attention in various fields, including environmental chemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which contributes to its reactivity and interactions in biological systems. The compound can undergo various transformations, including isomerization and oxidation, under different environmental conditions.

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- Functional Groups : Carboxylic acid and ketone

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects of various terpenes, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have demonstrated that it scavenges free radicals effectively, contributing to its protective effects against cellular damage.

Case Studies

-

In Vitro Study on Antimicrobial Activity

A study published in the Journal of Essential Oil Research assessed the antimicrobial efficacy of various monoterpenes, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in natural preservatives and therapeutic agents. -

Inflammation Model

In a controlled laboratory setting, this compound was administered to murine macrophages exposed to LPS. The findings indicated a dose-dependent reduction in inflammatory markers, reinforcing its potential as an anti-inflammatory agent. -

Oxidative Stress Reduction

An experimental setup involving human cell lines treated with oxidative agents showed that this compound significantly mitigated oxidative stress markers compared to untreated controls. This study underscores its role as a natural antioxidant.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : It may inhibit signaling pathways associated with inflammation (e.g., NF-κB), thereby reducing cytokine production.

- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.

Eigenschaften

IUPAC Name |

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17879-35-5, 61826-55-9 | |

| Record name | cis-DL-Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.